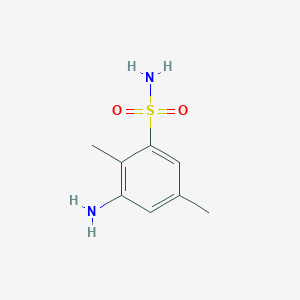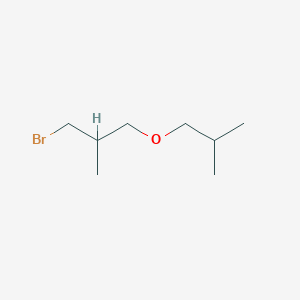
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is an organic compound characterized by the presence of an alkyne group and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(2,2-dimethylpropyl)amine typically involves the reaction of but-3-yn-2-ol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products
The major products formed from these reactions include various substituted amines, alkenes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (But-3-yn-2-yl)(2,2-dimethylpropyl)amine serves as a building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which (But-3-yn-2-yl)(2,2-dimethylpropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug design and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
(But-3-yn-1-yl)(2,2-dimethylpropyl)amine: Similar structure but with the alkyne group at a different position.
(But-3-yn-2-yl)(2,2-dimethylpropyl)ethylamine: Contains an additional ethyl group on the amine nitrogen.
2-Methylbut-3-yn-2-yl carbamate: A carbamate derivative with similar alkyne functionality.
Uniqueness
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is unique due to its specific positioning of the alkyne and amine groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and potential biological activity.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)10-7-9(3,4)5/h1,8,10H,7H2,2-5H3 |
InChI Key |
GCJIJEIRTZCYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


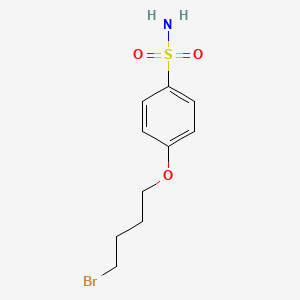

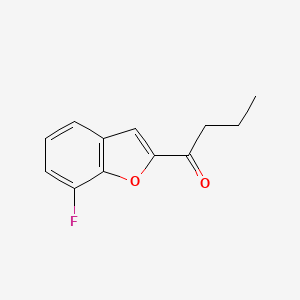

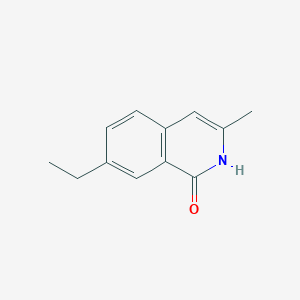
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)
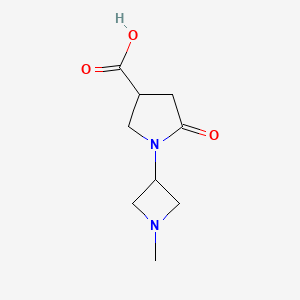

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
